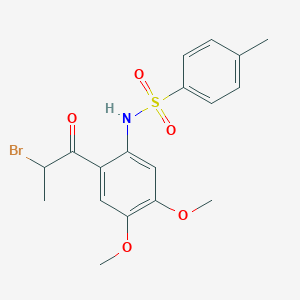
N-(2-(2-Bromopropanoyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-Bromopropanoyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a bromopropanoyl group, dimethoxyphenyl moiety, and a methylbenzenesulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Bromopropanoyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide typically involves the following steps:
Formation of 2-Bromopropionyl Chloride: This is achieved by reacting propionyl chloride with bromine in the presence of a catalyst.
Esterification: The 2-bromopropionyl chloride is then esterified with 4,5-dimethoxyphenol to form the intermediate compound.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered for more efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(2-Bromopropanoyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
N-(2-(2-Bromopropanoyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-(2-Bromopropanoyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bromopropanoyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modifications in the molecular structure and function of the target, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromopropionyl Bromide: A simpler compound with similar reactivity.
N-(2-Bromopropanoyl)serine: Another compound with a bromopropanoyl group but different functional groups.
2-Bromopropionic Acid: A related compound with a carboxylic acid group instead of the sulfonamide group.
Uniqueness
N-(2-(2-Bromopropanoyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide is unique due to its combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C18H20BrNO5S |
|---|---|
Molekulargewicht |
442.3 g/mol |
IUPAC-Name |
N-[2-(2-bromopropanoyl)-4,5-dimethoxyphenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H20BrNO5S/c1-11-5-7-13(8-6-11)26(22,23)20-15-10-17(25-4)16(24-3)9-14(15)18(21)12(2)19/h5-10,12,20H,1-4H3 |
InChI-Schlüssel |
DAXQAUIZQXVIFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2C(=O)C(C)Br)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


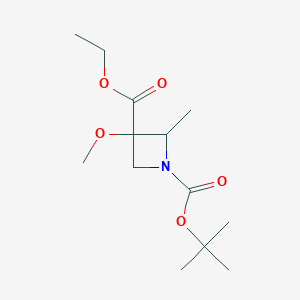
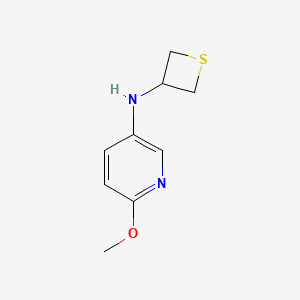
![6-Bromoimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13004078.png)
![2-Methyl-2,6-diazaspiro[3.4]octan-5-one](/img/structure/B13004086.png)
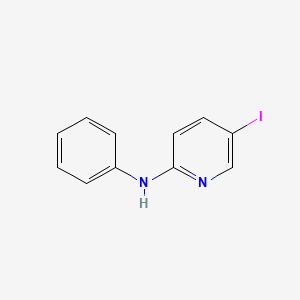


![(1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13004110.png)
![2-Bromo-7-iodo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13004112.png)
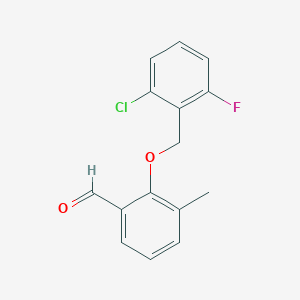
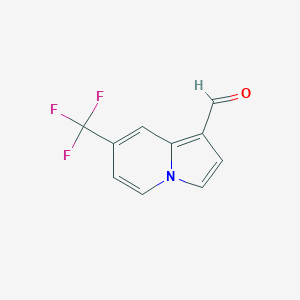
![2-(Pyrazolo[1,5-a]pyridin-2-yloxy)aceticacid](/img/structure/B13004132.png)
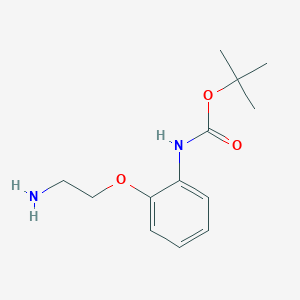
![[(1R,3R,4R,5R)-3-[(1R)-1-benzoyloxyethyl]-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-4-yl] benzoate](/img/structure/B13004138.png)
